molecular formula C21H22FNO3 B1325578 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone CAS No. 898758-08-2

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone

Cat. No. B1325578
M. Wt: 355.4 g/mol
InChI Key: WQDJIRCEBNDNAL-UHFFFAOYSA-N
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Description

The compound “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone” is a complex organic molecule. It is related to other compounds such as “4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone” and “4-chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” which have been listed in Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzophenone core with a 1,4-Dioxa-8-azaspiro[4.5]decane group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For a related compound, “1,4-Dioxa-8-azaspiro[4.5]decane”, the density was reported to be between 1.110 - 1.115 at 20°C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The acylation of similar compounds in the presence of pyridine yields pyrroline derivatives, a process that is base-independent, highlighting synthetic routes and mechanisms in organic chemistry (Koszytkowska-Stawińska et al., 2004).
  • A structural study of a related antitubercular drug candidate, BTZ043, provided insights into the molecular structure and conformational dynamics, essential for drug design and development (Richter et al., 2022).
  • The synthesis and characterization of polymers using similar compounds, such as a calix[4]arene derivative, demonstrate their potential in environmental applications like dye removal (Akceylan et al., 2009).

Biological and Pharmacological Studies

  • In the pharmacological domain, derivatives of similar compounds have been evaluated for their dopamine agonist activity, although specific compounds did not show central nervous system activity (Brubaker & Colley, 1986).
  • Some derivatives, like spirothiazolidinone compounds, have shown promising antiviral activity against influenza and human coronaviruses, suggesting their potential in antiviral drug development (Apaydın et al., 2020).

Analytical and Material Science Applications

  • Mass spectrometric studies of compounds like 1,4-dioxa-8-azaspiro[4.5]decane provide valuable information for analytical chemistry and compound characterization (Solomons, 1982).
  • The development of new organic nonlinear optical materials, such as 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, underscores the importance of these compounds in advanced materials research (Kagawa et al., 1994).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. Given the high affinity for σ1 receptors of a related compound , it could be interesting to explore potential biological activities of this compound.

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-19-4-2-1-3-18(19)20(24)17-7-5-16(6-8-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDJIRCEBNDNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642870
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone

CAS RN

898758-08-2
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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